Nerone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

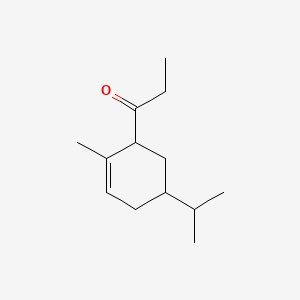

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSVIVLGBJKQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(CC=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047422 | |

| Record name | 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31375-17-4 | |

| Record name | Nerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31375-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionyl-6-menthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031375174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionyl-6-menthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-[2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-menth-1-en-6-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activities of Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is found in the essential oils of numerous plants, including neroli, ginger, jasmine, and lemongrass.[1] It exists in two isomeric forms, cis-nerolidol and trans-nerolidol, and is widely recognized for its pleasant floral aroma. Beyond its use in the fragrance and food industries as a flavoring agent, nerolidol has garnered significant scientific interest for its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the known biological activities of nerolidol, with a focus on its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Antimicrobial and Antibiofilm Activity

Nerolidol has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.[4][5] Its efficacy extends to both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains.

Quantitative Data on Antimicrobial Activity

| Microorganism | Strain | Activity | Concentration/Value | Reference |

| Staphylococcus aureus | ATCC | MIC | 1 mg/mL | [6] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | MIC | 512 to >1024 µg/mL | [4] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC | 512 to >1024 µg/mL | [4] |

| Staphylococcus aureus | (from green tea) | MIC | 200 µg/mL | [4] |

| Streptococcus mutans | ATCC | MIC | 4 mg/mL | [6] |

| Streptococcus mutans | (from green tea) | MIC | 25 µg/mL | [4] |

| Pseudomonas aeruginosa | ATCC | MIC | 0.5 mg/mL | [6] |

| Klebsiella pneumoniae | ATCC | MIC | 0.5 mg/mL | [6] |

| Candida albicans | - | MIC | 0.24%–1.26% | [4] |

| Trichophyton mentagrophytes | - | MIC | 12.5 µg/mL | [4] |

Experimental Protocols

-

Determination of Minimum Inhibitory Concentration (MIC): The antimicrobial activity of nerolidol is commonly assessed using the microdilution method to determine the MIC.[6] This involves preparing a series of dilutions of nerolidol in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of nerolidol that visibly inhibits microbial growth.[6]

-

Antibiofilm Activity Assay: The ability of nerolidol to inhibit biofilm formation can be evaluated using the crystal violet method.[6] In this assay, microorganisms are grown in the presence of varying concentrations of nerolidol in a microtiter plate. After an incubation period that allows for biofilm formation, the planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The amount of biofilm is then quantified by measuring the absorbance of the solubilized stain, allowing for the determination of the percentage of biofilm inhibition.[7]

Anti-inflammatory Activity

Nerolidol exhibits potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models.[8][9] Its anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways.[8][10]

Quantitative Data on Anti-inflammatory Effects

| Model | Parameter Measured | Effect of Nerolidol | Dose/Concentration | Reference |

| Carrageenan-induced peritonitis in mice | Polymorphonuclear cell influx | Decrease | - | [8] |

| Carrageenan-induced peritonitis in mice | TNF-α levels in peritoneal lavage | Decrease | - | [8] |

| LPS-stimulated peritoneal macrophages | IL-1β production | Decrease | - | [8] |

| DSS-induced colitis in mice | Disease Activity Index (DAI) | Significant decrease | 50, 100, and 150 mg/kg | [9] |

| DSS-induced colitis in mice | IL-1β, IL-6, and TNF-α protein and mRNA levels | Significant reduction | 100 and 150 mg/kg | [9] |

| TNF-α-challenged HT-29 cells | CXCL1, IL-8, CCL2, and COX-2 mRNA levels | Significant decrease | 25 µM and 50 µM | [9] |

| CFA-induced arthritic model in rats | Paw volume | Significant reduction | 200, 400, and 800 mg/kg | [10] |

| CFA-induced arthritic model in rats | TNF-α, IL-1β, IL-6, NF-kB, PGE-2, and COX-2 gene expression | Reversal of overexpression | 200, 400, and 800 mg/kg | [10] |

Experimental Protocols

-

Carrageenan-Induced Paw Edema: This is a widely used in vivo model to assess acute inflammation. Animals are administered nerolidol prior to the injection of carrageenan into the paw. The anti-inflammatory effect is quantified by measuring the reduction in paw volume at different time points after the carrageenan challenge.[8]

-

DSS-Induced Colitis Model: This model is used to study intestinal inflammation. Mice are given dextran sodium sulfate (DSS) in their drinking water to induce colitis. The therapeutic effect of nerolidol is evaluated by monitoring clinical signs (e.g., body weight loss, stool consistency, and rectal bleeding), as well as by histological analysis of the colon and measurement of inflammatory markers in the tissue.[9]

-

LPS-Stimulated Macrophages: This in vitro model is used to investigate the cellular mechanisms of anti-inflammatory action. Macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of nerolidol. The levels of pro-inflammatory cytokines and other inflammatory mediators in the cell culture supernatant are then measured using techniques like ELISA or RT-qPCR.[9]

Signaling Pathway Visualization

Caption: Nerolidol inhibits LPS-induced inflammatory signaling.

Antioxidant Activity

Nerolidol has been shown to possess significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.[4][11]

Quantitative Data on Antioxidant Effects

| Model | Parameter Measured | Effect of Nerolidol | Dose/Concentration | Reference |

| In vitro assay | Total antioxidant activity | 93.94% | - | [6] |

| Mice hippocampus | Lipid peroxidation and nitrite levels | Significant decrease | 25, 50, and 75 mg/kg | [11] |

| Mice hippocampus | Superoxide dismutase (SOD) and catalase activities | Significant increase | 25, 50, and 75 mg/kg | [11] |

| Doxorubicin-induced cardiotoxicity in rats | Oxidative stress markers | Attenuation | 50 mg/kg | [12] |

| Thioacetamide-induced oxidative damage in rats | TBARS levels | Significant decrease | 100 mg/kg | [13] |

| Thioacetamide-induced oxidative damage in rats | SOD, CAT, GSH, and GPx levels | Increase | 100 mg/kg | [13] |

Experimental Protocols

-

Total Antioxidant Activity Assay: The overall antioxidant capacity of nerolidol can be determined using various in vitro methods, such as the phosphomolybdenum method.[6] This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex with a maximum absorption at a specific wavelength.

-

Measurement of Oxidative Stress Markers: In vivo antioxidant activity can be assessed by measuring markers of oxidative stress in tissues. This includes quantifying lipid peroxidation products like malondialdehyde (MDA) and measuring the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11][13]

Signaling Pathway Visualization

Caption: Nerolidol modulates the Nrf2/Keap1 antioxidant pathway.

Anticancer Activity

Nerolidol has demonstrated promising anticancer effects in various cancer cell lines and animal models.[14][15][16] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[15][17]

Quantitative Data on Anticancer Effects

| Cancer Cell Line/Model | Effect | IC50/Concentration | Reference |

| Human acute lymphoblastic leukemia (MOLT-4) | Inhibition of cell proliferation | 30 µM | [15] |

| Bladder carcinoma (T24) | Cell death | 100 mg/L (2h) | [14] |

| Bladder carcinoma (TCCSUP) | Cell death | 75 mg/L (48h) | [14] |

| Human laryngeal carcinoma (Hep 2) | Cytotoxicity | IC50 values demonstrated potential | - |

Experimental Protocols

-

MTT Assay: The antiproliferative effect of nerolidol on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 value, representing the concentration of nerolidol that inhibits cell growth by 50%, can be determined from the dose-response curve.[15]

-

Apoptosis Assays: The induction of apoptosis by nerolidol can be assessed using various techniques. Acridine orange/ethidium bromide (AO/EB) staining can be used to visualize apoptotic cells under a fluorescence microscope.[15] Western blot analysis can be employed to detect the expression of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.[14]

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of nerolidol on the cell cycle distribution of cancer cells. This helps to determine if the compound induces cell cycle arrest at a specific phase.

Signaling Pathway Visualization

Caption: Anticancer signaling pathways modulated by nerolidol.

Conclusion

Nerolidol is a versatile sesquiterpene with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The data presented in this technical guide highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical settings. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nerolidol: a potential approach in rheumatoid arthritis through reduction of TNF-α, IL-1β, IL-6, NF-kB, COX-2 and antioxidant effect in CFA-induced arthritic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant effects of nerolidol in mice hippocampus after open field test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nerolidol Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of the anticancer effects of sesquiterpene nerolidol on different malignant conditions - Journal of Medicinal Plants [jmp.ir]

- 17. Nerolidol assists Cisplatin to induce early apoptosis in human laryngeal carcinoma Hep 2 cells through ROS and mitochondrial-mediated pathway: An in vitro and in silico view - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of "Nerone" Compound Reveals Absence of Pharmacological Data

A comprehensive review of scientific literature and chemical databases indicates that the compound known as "Nerone" is primarily utilized as a fragrance ingredient, with a significant lack of publicly available data on its pharmacological properties. Despite a thorough investigation into its chemical identifiers (CAS 31375-17-4), there is no evidence of in-vitro or in-vivo studies, mechanistic analyses, or clinical trials that would be necessary to delineate any potential therapeutic effects.

The compound, chemically identified as 1-(5-isopropyl-2-methylcyclohex-2-en-1-yl)propan-1-one, is listed in chemical supplier databases and fragrance industry resources.[1][2] Its primary characterization revolves around its olfactory properties, described as having a sweet, floral, and slightly spicy scent.[1] While one source mentions that it "may possess potential biological activities," it immediately clarifies that "specific studies on its pharmacological effects are limited".[1]

Information regarding its safety profile is minimal, with one source classifying it as a skin irritant.[3] However, this does not provide insight into any specific pharmacological actions. The International Fragrance Association (IFRA) includes it on its Transparency List, which catalogues fragrance ingredients in use.[2]

Our search for data on biological activity, signaling pathway interactions, or any form of dose-response relationship in biological systems yielded no results. Consequently, the core requirements for a technical guide, including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways, cannot be met.

It is crucial to distinguish "this compound" from other similarly named but chemically distinct compounds such as "Nerolidol" or "Nerol," for which pharmacological data does exist. The absence of research on the "this compound" compound (CAS 31375-17-4) prevents any scientifically grounded discussion of its potential pharmacological applications.

Therefore, for the target audience of researchers, scientists, and drug development professionals, it must be concluded that the "this compound" compound is, based on available public information, a substance without a known pharmacological profile. Any potential therapeutic utility would require foundational research to be initiated, starting with basic in-vitro screening and subsequent preclinical studies. At present, no such data is available in the public domain.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of Nerone (CAS 31375-17-4)

Disclaimer: The following document presents a speculated mechanism of action for Nerone (CAS 31375-17-4), a monoterpenoid for which direct pharmacological studies are scarce. The proposed mechanisms are inferred from the known biological activities of structurally related terpenes and sesquiterpenes. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation.

Introduction

This compound, with the chemical name 1-[2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]-1-propanone, is a naturally occurring monoterpenoid found in various essential oils. While its primary application has been in the fragrance industry, its chemical structure, belonging to the p-menthane class of monoterpenoids, suggests potential for a range of biological activities. Terpenoids, as a class, are known to possess diverse pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticonvulsant effects. This document explores the plausible, yet speculative, mechanisms through which this compound might exert such effects, based on the established pharmacology of similar compounds.

Speculative Mechanisms of Action

Based on the activities of related monoterpenoids and sesquiterpenes, four primary mechanisms are proposed for this compound:

-

Positive Allosteric Modulation of GABA-A Receptors: Many monoterpenoids exhibit anticonvulsant and anxiolytic effects by enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at its receptor, the GABA-A receptor.

-

Inhibition of Acetylcholinesterase (AChE): The inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the treatment of neurodegenerative diseases. Certain terpenes have demonstrated AChE inhibitory activity.

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of the inflammatory response. The anti-inflammatory properties of many sesquiterpenes are attributed to their ability to suppress NF-κB activation.

-

Activation of the Nrf2-Mediated Antioxidant Response: The Nrf2 pathway is a primary cellular defense against oxidative stress. Various terpenes have been shown to activate this pathway, leading to the expression of antioxidant enzymes.

Positive Allosteric Modulation of GABA-A Receptors

Hypothesized Mechanism

It is speculated that this compound, similar to other monoterpenoids like menthol and borneol, acts as a positive allosteric modulator of GABA-A receptors.[1][2] This modulation would likely enhance the receptor's affinity for GABA, leading to an increased influx of chloride ions upon GABA binding. This hyperpolarization of the neuronal membrane would result in a dampening of neuronal excitability, which could manifest as anticonvulsant, sedative, or anxiolytic effects. It is important to note that this modulation is often independent of the benzodiazepine binding site.[3]

Supporting Evidence from Related Compounds

Studies on monoterpenoids have demonstrated their ability to potentiate GABA-induced currents in recombinant human GABA-A receptors expressed in Xenopus oocytes. For instance, menthol has been shown to significantly increase GABA-A receptor responses.[1][4]

Quantitative Data from a Representative Monoterpenoid (Menthol)

| Compound | Receptor Subtype | Concentration (µM) | Effect on GABA EC20 Response (% increase) | Reference |

| (+)-Menthol | α1β2γ2s | 100 | 496 ± 113 | [1] |

| (-)-Menthol | α1β2γ2s | 100 | > (+)-Menthol | [1] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2s).

-

Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes (voltage and current).

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

GABA at a concentration that elicits a submaximal current (e.g., EC20) is applied alone to establish a baseline response.

-

GABA is then co-applied with varying concentrations of the test compound (e.g., this compound).

-

-

Data Analysis: The potentiation of the GABA-induced current by the test compound is measured and quantified.

Signaling Pathway Diagram

Caption: Speculated positive allosteric modulation of the GABA-A receptor by this compound.

Inhibition of Acetylcholinesterase (AChE)

Hypothesized Mechanism

This compound may act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound could increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic target for Alzheimer's disease.

Supporting Evidence from Related Compounds

Several monoterpenoids and sesquiterpenoids have been identified as AChE inhibitors.[5][6][7][8] For instance, (+)-α-pinene and (+)-3-carene have been reported as potent inhibitors of AChE.[6]

Quantitative Data from Representative Terpenoids

| Compound | Source Organism | IC50 (µM) | Reference |

| Eudesmane-type sesquiterpene 5 | Laggera pterodonta | 437.33 ± 8.33 | [8] |

| Eudesmane-type sesquiterpene 3 | Laggera pterodonta | 464.0 ± 14.74 | [8] |

| Ganolucidic acid E | Ganoderma lucidum | 10.8 | [7] |

| 11β-hydroxy-3,7-dioxo-5α-lanosta-8,24(E)-dien-26-oic acid | Ganoderma lucidum | 13.8 | [7] |

Experimental Protocol: Ellman's Colorimetric Method

-

Reagent Preparation: Prepare phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and a solution of AChE.

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Add the AChE solution to initiate the pre-incubation.

-

Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the substrate, ATCI, to start the reaction.

-

-

Measurement:

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for the acetylcholinesterase inhibition assay.

Inhibition of the NF-κB Signaling Pathway

Hypothesized Mechanism

This compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound would prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Supporting Evidence from Related Compounds

Many sesquiterpene lactones have been shown to be potent inhibitors of NF-κB activation.[9][10][11][12] This inhibition is often attributed to the alkylation of cysteine residues in the IκB kinase (IKK) complex or the p65 subunit of NF-κB.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or THP-1) that has been stably transfected with an NF-κB-dependent reporter construct (e.g., expressing luciferase or SEAP under the control of an NF-κB promoter).

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

-

Reporter Gene Assay:

-

After a suitable incubation period, measure the activity of the reporter enzyme (luciferase or SEAP) in the cell lysate or culture medium.

-

-

Data Analysis:

-

A decrease in reporter activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

-

Determine the IC50 value for the inhibition of NF-κB activation.

-

Signaling Pathway Diagram

Caption: Speculated inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2-Mediated Antioxidant Response

Hypothesized Mechanism

This compound may induce a cytoprotective antioxidant response by activating the Nrf2 signaling pathway. It is speculated that this compound, possibly through electrophilic properties, could modify cysteine residues on Keap1, the negative regulator of Nrf2. This modification would lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes.

Supporting Evidence from Related Compounds

A variety of terpenes have been shown to activate the Nrf2/ARE pathway, contributing to their neuroprotective and anti-inflammatory effects.[13][14][15][16]

Experimental Protocol: Nrf2 Nuclear Translocation and ARE-Luciferase Reporter Assay

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2 or neuronal cells) and treat them with different concentrations of this compound for various time points.

-

-

Nuclear Extraction and Western Blotting:

-

Isolate nuclear and cytoplasmic fractions from the treated cells.

-

Perform Western blotting on the fractions using an antibody specific for Nrf2 to assess its nuclear translocation.

-

-

ARE-Luciferase Reporter Assay:

-

Transfect cells with a luciferase reporter construct containing multiple copies of the ARE.

-

Treat the transfected cells with this compound.

-

Measure luciferase activity to quantify the activation of ARE-dependent gene expression.

-

-

qRT-PCR:

-

Extract total RNA from this compound-treated cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).

-

Signaling Pathway Diagram

Caption: Speculated activation of the Nrf2-mediated antioxidant response by this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as a p-menthane monoterpenoid provides a strong basis for speculating on its potential pharmacological activities. The proposed mechanisms—positive allosteric modulation of GABA-A receptors, inhibition of acetylcholinesterase, inhibition of the NF-κB signaling pathway, and activation of the Nrf2-mediated antioxidant response—are all well-established targets for other structurally related terpenes and represent plausible avenues for future research into the therapeutic potential of this compound. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundational resource for researchers aiming to elucidate the precise biological effects of this compound. Further investigation is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound.

References

- 1. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoterpenoid terpinen-4-ol exhibits anticonvulsant activity in behavioural and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]

- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoterpenes as a perspective for the treatment of seizures: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Vitro Efficacy of Sesquiterpenes Structurally Related to Nerolidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their diverse and potent biological activities. This technical guide focuses on the in vitro studies of sesquiterpenes structurally similar to nerolidol, a naturally occurring sesquiterpene alcohol. Due to the likely misspelling of "Nerone" in the initial query, this guide will focus on the well-researched compound nerolidol and its close structural analogs, farnesol and bisabolol. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This document provides a comprehensive overview of their in vitro bioactivities, detailed experimental protocols for key assays, and a visualization of the signaling pathways they modulate.

In Vitro Bioactivities of Selected Sesquiterpenes

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of nerolidol, farnesol, and bisabolol from various in vitro studies, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Sesquiterpenes Against Various Cancer Cell Lines

| Sesquiterpene | Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| Nerolidol | MOLT-4 | Acute Lymphoblastic Leukemia | MTT | 30 µM | [1] |

| HCT-116 | Colon Carcinoma | MTT | 25 µM | [2] | |

| T24 | Bladder Carcinoma | Cell Counting | Varies by time | [3] | |

| TCCSUP | Bladder Carcinoma | Cell Counting | More resistant than T24 | [3] | |

| Farnesol | A549 | Lung Carcinoma | XTT | 4.5 µM (control) | [4] |

| H460 | Lung Carcinoma | XTT | 35 µM (nebulized) | [4] | |

| B16F10 | Melanoma | Not Specified | 45 µM | [5] | |

| HBL-52 | Optic Nerve Sheath Meningioma | MTT | 25 µM | [6] | |

| Leukemic cells | Leukemia | Not Specified | 25-250 µM | [7] | |

| α-Bisabolol | Ph-B-ALL | Acute Lymphoid Leukemia | Dose-response | 14 ± 5 µM | [8] |

| AML | Acute Myeloid Leukemia | Dose-response | 45 ± 7 µM & 65 ± 5 µM | [8] | |

| Non-small cell lung carcinoma | Lung Carcinoma | Not Specified | 15 µM | [9] | |

| Human and rat glioma | Glioma | Not Specified | 2.5-5 µM & 45 µM | [9] | |

| B-chronic lymphocytic leukemia | Leukemia | Not Specified | 42 µM | [9] | |

| K-562 | Myeloid Leukemia | Not Specified | GI50 0.01-4.22 µM | [10] |

Table 2: In Vitro Anti-inflammatory Activity of Sesquiterpenes

| Sesquiterpene | Model | Measured Parameters | Key Findings | Reference |

| Nerolidol | LPS-stimulated peritoneal macrophages | TNF-α, IL-1β | Reduced production of TNF-α and IL-1β. | [11] |

| Farnesol | Murine macrophage cells (RAW 264.7) | IL-6, TNF-α, COX-2 | Increased levels of pro-inflammatory markers. | [12] |

| Primary human skeletal myoblasts | Inflammatory gene expression | Potent inhibitor of inflammatory gene expression. | [13] | |

| β-Bisabolol | LPS-stimulated RAW264.7 macrophages | NO, PGE₂, TNF-α | Maximal inhibition of 55.5% for NO, 62.3% for PGE₂, and 45.3% for TNF-α. | [14][15] |

| α-Bisabolol | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6 | Significantly inhibited the production of TNF-α and IL-6. | [16] |

| 5-Lipoxygenase (5-LOX) | Enzyme inhibition | IC50 value ranged between 10 and 30 µg/mL. | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the bioactivity of sesquiterpenes.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Test sesquiterpene compound (e.g., Nerolidol, Farnesol, Bisabolol)

-

Cancer cell lines (e.g., MOLT-4, HCT-116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpene in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of signaling pathway components.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression or phosphorylation levels.

Signaling Pathways Modulated by Sesquiterpenes

In vitro studies have revealed that nerolidol and similar sesquiterpenes exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Nerolidol has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[16]

MAPK/ERK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are critical for cell proliferation and survival. Nerolidol has been demonstrated to suppress these pathways in cancer cells, leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of sesquiterpenes on cancer cell lines.

Conclusion

The in vitro evidence presented in this technical guide highlights the significant potential of nerolidol and structurally similar sesquiterpenes, farnesol and bisabolol, as valuable compounds for further investigation in drug development. Their demonstrated cytotoxic effects against a range of cancer cell lines and their ability to modulate key signaling pathways involved in inflammation and cancer progression underscore their therapeutic promise. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in designing and conducting further in vitro studies to elucidate the mechanisms of action and full potential of this important class of natural compounds. Future research should focus on direct comparative studies of these sesquiterpenes in standardized assay conditions to better understand their relative potencies and selectivities.

References

- 1. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death | MDPI [mdpi.com]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbuon.com [jbuon.com]

- 7. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic activity of α-bisabolol in preclinical models of primary human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesol-Loaded Nanoliposomes Inhibit Inflammatory Gene Expression in Primary Human Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [ouci.dntb.gov.ua]

- 16. benchchem.com [benchchem.com]

The Elusive Nerone: A Technical Guide to its Putative Natural Sources and Isolation Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of Nerone

This compound is primarily associated with Neroli oil , an essential oil produced by steam distillation of the fresh flowers of the bitter orange tree (Citrus aurantium L. ssp. amara). While numerous studies have characterized the chemical composition of Neroli oil, the explicit identification and quantification of this compound are conspicuously absent in many published gas chromatography-mass spectrometry (GC-MS) analyses. This suggests that this compound is likely a minor or trace component of the essential oil, or that its identification is not consistently reported due to variations in analytical methodologies, geographical origin of the plant material, and distillation practices.

The general composition of Neroli oil is rich in monoterpenes and sesquiterpenes. The sesquiterpene fraction, which would include this compound, typically constitutes a smaller portion of the oil compared to the more volatile monoterpene hydrocarbons and alcohols.

Table 1: Major Chemical Constituents of Neroli Oil (Citrus aurantium)

| Compound Class | Major Compounds | Typical Percentage Range (%) |

| Monoterpene Hydrocarbons | Limonene, β-Pinene, α-Pinene, Myrcene | 15 - 50 |

| Monoterpene Alcohols | Linalool, α-Terpineol | 30 - 60 |

| Monoterpene Esters | Linalyl acetate | 5 - 20 |

| Sesquiterpenes | (E)-Nerolidol, (E,E)-Farnesol, Caryophyllene | 1 - 10 |

Note: The concentration of individual components can vary significantly based on factors such as geographical origin, harvest time, and extraction method. "this compound" is not consistently reported in quantitative analyses, indicating it is likely a minor constituent within the sesquiterpene fraction.

Isolation and Purification of this compound

A specific, validated protocol for the isolation of this compound from natural sources has not been detailed in the reviewed literature. However, established methods for the separation of sesquiterpenes from essential oils can be applied. The isolation process would typically involve a multi-step approach combining distillation and chromatographic techniques.

Initial Extraction: Steam Distillation

The primary extraction method for obtaining Neroli oil from Citrus aurantium blossoms is steam distillation.

Experimental Protocol: Steam Distillation of Citrus aurantium Blossoms

-

Plant Material: Freshly harvested bitter orange blossoms are used.

-

Apparatus: A Clevenger-type apparatus or a larger-scale steam distillation unit.

-

Procedure:

-

The blossoms are placed in the distillation flask with a sufficient amount of water.

-

Steam is generated and passed through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor is then passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel (Florentine flask).

-

The essential oil, being less dense than water, forms a layer on top and can be separated.

-

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Enrichment of the Sesquiterpene Fraction: Fractional Distillation

To concentrate the less volatile sesquiterpene fraction, which contains this compound, fractional distillation of the crude Neroli oil is a crucial step. This process separates compounds based on their boiling points.

Experimental Protocol: Fractional Distillation of Neroli Oil

-

Apparatus: A fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask. The distillation is typically performed under reduced pressure (vacuum) to lower the boiling points of the compounds and prevent thermal degradation.

-

Procedure:

-

The crude Neroli oil is placed in the distillation flask.

-

The system is evacuated to the desired pressure.

-

The oil is gently heated.

-

The more volatile monoterpenes will distill first and are collected as the initial fractions.

-

As the temperature is gradually increased, fractions enriched in sesquiterpenes will distill over.

-

Fractions are collected at different temperature ranges.

-

-

Analysis: Each fraction should be analyzed by GC-MS to determine its composition and identify the fractions with the highest concentration of sesquiterpenes, including potentially this compound.

Isolation of this compound: Column Chromatography

The final step in isolating this compound would involve preparative column chromatography of the sesquiterpene-rich fractions obtained from fractional distillation.

Experimental Protocol: Preparative Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the separation of terpenes. The polarity of the stationary phase will influence the elution order.

-

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A non-polar solvent such as hexane is typically used initially, with a gradual increase in polarity by adding a more polar solvent like ethyl acetate or acetone (gradient elution).

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial, non-polar solvent.

-

The concentrated sesquiterpene-rich fraction is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the column.

-

The mobile phase is allowed to flow through the column, and fractions are collected sequentially.

-

The polarity of the mobile phase is gradually increased to elute compounds with higher polarity. As a ketone, this compound would be expected to be more polar than sesquiterpene hydrocarbons and would thus elute later.

-

-

Monitoring: The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC) or analytical GC-MS.

-

Purification: Fractions containing the compound of interest are combined and the solvent is removed under reduced pressure to yield the purified compound. Further purification may be achieved by repeated chromatography or crystallization if the compound is a solid at room temperature.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals no specific studies on the biological activities or the signaling pathways associated with the this compound compound. This represents a significant gap in our understanding of this particular sesquiterpenoid.

However, other sesquiterpenes and the essential oil of Citrus aurantium as a whole have been investigated for various biological effects, which may provide a starting point for future research on this compound.

Potential Areas for Future Investigation Based on Related Compounds:

-

Anti-inflammatory Activity: Many sesquiterpenes isolated from citrus species have demonstrated anti-inflammatory properties.

-

Cytotoxic and Anti-cancer Activity: Some sesquiterpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: Essential oils rich in terpenes are known for their antimicrobial properties.

Given the lack of specific data, any investigation into the biological activity of this compound would be novel and contribute significantly to the field of natural product chemistry and pharmacology. A logical first step would be to perform in vitro screening assays to assess its potential cytotoxic, anti-inflammatory, and antimicrobial effects. Should any significant activity be observed, further studies could then elucidate the underlying mechanism of action and the signaling pathways involved.

Conclusion

The this compound compound remains an understudied component of Neroli oil. While its natural source is identified as the blossoms of Citrus aurantium, quantitative data on its prevalence are lacking. The isolation of this compound can be approached using a combination of classical techniques for natural product chemistry, including steam distillation, fractional distillation, and column chromatography. The complete absence of data on its biological activity and signaling pathways presents a compelling opportunity for original research. Future studies focused on the isolation and pharmacological characterization of this compound are warranted to unlock its potential therapeutic value.

Physicochemical Properties of Nerone for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerone (CAS No. 31375-17-4) is a sesquiterpene ketone primarily utilized in the fragrance and flavor industries for its characteristic sweet, floral, and slightly spicy aroma. While its organoleptic properties are well-documented, its broader application in pharmaceutical and life sciences research remains largely unexplored. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for its characterization, and presents a general workflow for assessing its potential in research and development. It is important to note that, to date, there is limited publicly available information regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound.

Core Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound based on available data. These parameters are fundamental for any research application, influencing its solubility, absorption, distribution, and stability.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one | [1] |

| CAS Number | 31375-17-4 | [1] |

| Molecular Formula | C₁₃H₂₂O | [1] |

| Molecular Weight | 194.31 g/mol | [1] |

| Appearance | Colorless to very pale straw-colored oily liquid | |

| Boiling Point | 262-270.78 °C | |

| Density | 0.910 - 0.92 g/cm³ at 25 °C | |

| Refractive Index | 1.465 - 1.750 at 20 °C | |

| logP (octanol/water) | 3.73 (estimated) | |

| Water Solubility | 12.49 mg/L at 25 °C (estimated) | |

| Solubility in Solvents | Soluble in alcohol and oils | |

| pKa | Data not available | |

| Stability | Stable in soap and detergent formulations |

Experimental Protocols

For research applications, particularly in drug development, a thorough characterization of a compound's physicochemical properties is essential. The following are detailed methodologies for key experiments that should be performed for a comprehensive evaluation of this compound.

Determination of Acid Dissociation Constant (pKa)

Given this compound's poor water solubility, standard potentiometric titration in aqueous media is not feasible. A co-solvent or surfactant-based approach is recommended.

Methodology: Potentiometric Titration in a Co-solvent System [2][3]

-

Co-solvent Selection: A series of methanol-water or DMSO-water mixtures with varying compositions (e.g., 20%, 40%, 60%, 80% organic solvent) should be prepared.

-

Sample Preparation: A known concentration of this compound is dissolved in each co-solvent mixture.

-

Titration: Each solution is titrated with a standardized solution of hydrochloric acid and a standardized solution of potassium hydroxide. The pH of the solution is monitored using a calibrated pH meter with a glass electrode suitable for non-aqueous or mixed solvents.

-

Data Analysis: The pKa value in each co-solvent mixture (the apparent pKa or psKa) is determined from the titration curve.

-

Extrapolation to Aqueous pKa: The aqueous pKa is estimated by plotting the psKa values against the mole fraction of the organic solvent and extrapolating the resulting linear regression to zero co-solvent concentration (100% water).[4]

Stability Studies according to ICH Guidelines

To assess the stability of this compound as a potential drug substance, a systematic study following the International Council for Harmonisation (ICH) guidelines Q1A(R2) is necessary.[5][6][7]

Methodology: Forced Degradation and Long-Term Stability [8][9]

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: this compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: this compound is subjected to high temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

Analysis: Samples from each stress condition are analyzed at appropriate time points using a stability-indicating HPLC method to identify and quantify any degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Sample Preparation: At least three primary batches of this compound are packaged in the proposed container closure system.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Parameters to be Tested: Appearance, assay, degradation products, and any other relevant physical or chemical properties.

-

Mandatory Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a research compound like this compound.

References

- 1. CAS 31375-17-4: this compound | CymitQuimica [cymitquimica.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. database.ich.org [database.ich.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Review of sesquiterpene ketones in cellular models

An In-Depth Technical Guide to Sesquiterpene Lactones in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2][3] These 15-carbon compounds are characterized by a lactone ring and have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][4][5] Many SLs, such as parthenolide and artemisinin, have advanced to clinical trials, underscoring their therapeutic potential.[1]

The anticancer effects of SLs are attributed to their ability to modulate multiple cellular signaling pathways that are frequently dysregulated in cancer.[4][6][7] A key structural feature responsible for their bioactivity is the α-methylene-γ-lactone group, which can interact with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[4][8] This reactivity allows SLs to interfere with critical cellular processes, including proliferation, inflammation, metastasis, and survival. This technical guide provides a comprehensive review of the effects of prominent sesquiterpene lactones in various cellular models, focusing on their mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Key Sesquiterpene Lactones and Their Cellular Effects

This guide focuses on several well-researched sesquiterpene lactones, including Alantolactone, Isoalantolactone, Parthenolide, Costunolide, and Zerumbone, detailing their effects on cancer cells.

Alantolactone and Isoalantolactone

Alantolactone (ALT) and its isomer, Isoalantolactone (ISA), are eudesmane-type sesquiterpene lactones primarily isolated from the roots of Inula helenium.[9][10] Both compounds have been extensively investigated for their potent anticancer activities across a variety of cancer cell lines.[6][7]

Mechanism of Action: The primary anticancer mechanisms of ALT and ISA involve the induction of apoptosis, cell cycle arrest, and the overproduction of reactive oxygen species (ROS).[7][9][10]

-

Apoptosis Induction: ALT and ISA trigger apoptosis by targeting multiple cellular signaling pathways.[6] They can modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.[6][11] This results in the release of cytochrome c and the subsequent activation of caspases, such as caspase-3, -8, and -9, ultimately leading to programmed cell death.[6][12]

-

NF-κB Pathway Inhibition: A crucial mechanism for both ALT and ISA is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][10] By inhibiting IκB kinase (IKK), they prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of anti-apoptotic and pro-inflammatory genes.[1][6]

-

ROS Generation: The compounds induce significant intracellular ROS accumulation.[7][9] This oxidative stress can damage cellular components and activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which contribute to apoptosis.[13][14]

Quantitative Data:

The following table summarizes the cytotoxic effects of Alantolactone and Isoalantolactone on various cancer cell lines.

| Sesquiterpene Lactone | Cell Line | Assay | Result (IC50) | Reference |

| Alantolactone | HepG2 (Liver Cancer) | MTT | 7 µM | [15] |

| Alantolactone | SK-MES-1 (Lung Cancer) | MTT | ~40 µM (for 50% inhibition) | [15] |

| Isoalantolactone | Various Tumor Cells | Proliferation Assay | Varies | [9] |

Parthenolide

Parthenolide (PN) is a germacrane-type sesquiterpene lactone isolated from the feverfew plant (Tanacetum parthenium).[16] It is one of the most studied SLs, known for its ability to induce apoptosis in cancer cells while largely sparing normal cells.[16][17]

Mechanism of Action: Parthenolide's anticancer activity is complex and involves the modulation of several key survival pathways.[16][18][19]

-

NF-κB and STAT3 Inhibition: Like other SLs, parthenolide is a potent inhibitor of the NF-κB pathway.[16][19][20] It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its dimerization, nuclear translocation, and gene expression activity.[19][20]

-

p53 Activation: Parthenolide can increase the activity of the tumor suppressor protein p53 by influencing its regulators, such as MDM2 and HDAC1.[17]

-

Oxidative Stress: It induces apoptosis by generating ROS and depleting cellular glutathione (GSH), a key antioxidant.[17] This shift in redox balance makes cancer cells more susceptible to cell death.

Signaling Pathways Modulated by Sesquiterpene Lactones

The anticancer effects of sesquiterpene lactones are mediated through their interaction with several critical signaling pathways. Diagrams generated using the Graphviz DOT language are provided below to visualize these mechanisms.

Inhibition of the NF-κB Signaling Pathway

A common mechanism for many sesquiterpene lactones, including parthenolide and alantolactone, is the suppression of the pro-survival NF-κB pathway.[6][16] They typically inhibit IKK, preventing IκBα degradation and trapping the NF-κB dimer in the cytoplasm.

References

- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. SANTAMARINE: Mechanistic studies on multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones | MDPI [mdpi.com]

- 9. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]

- 10. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]

- 12. Santamarine Inhibits NF-кB and STAT3 Activation and Induces Apoptosis in HepG2 Liver Cancer Cells via Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]

- 14. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]

- 19. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Nerone: Data Not Publicly Available

A comprehensive search for public data on the preliminary toxicity screening of the fragrance ingredient Nerone (CAS 31375-17-4) has revealed a significant lack of detailed toxicological studies required to generate an in-depth technical guide. While basic hazard information is available, the specific quantitative data, experimental protocols, and mechanistic pathway information necessary for a comprehensive safety assessment are not present in the public domain.

This compound, chemically identified as 1-(p-menth-1-en-6-yl)propan-1-one, is primarily used in perfume compositions for soaps, detergents, and cosmetic preparations.[1] Its use as a fragrance ingredient is documented by the International Fragrance Association (IFRA).[2]

Publicly accessible safety data is limited and presents some contradictions. One chemical supplier database notes it as a skin irritant and a flammable liquid, assigning it the obsolete European hazard code "Xn" (Harmful) and risk statement "R22" (Harmful if swallowed).[1] However, the PubChem database indicates that this compound does not meet the criteria for GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards in the majority of notifications submitted.[2] Another source suggests it may cause skin irritation in concentrated forms.[3]

The core requirements for the requested technical guide—including quantitative data for structured tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of the following critical information in public sources:

-

In Vitro Cytotoxicity Data: No studies detailing the cytotoxic effects of this compound on various cell lines (e.g., IC50 values) were found.

-

Genotoxicity Data: There is no publicly available information from standard genotoxicity assays such as the Ames test, micronucleus assay, or chromosomal aberration test.

-

Acute Systemic Toxicity Data: No Median Lethal Dose (LD50) values from oral, dermal, or inhalation studies in animal models are available.

-

Repeated Dose Toxicity Data: Information on the effects of sub-acute, sub-chronic, or chronic exposure to this compound is not available.

-

Mechanistic/Signaling Pathway Data: No studies were identified that investigate the molecular mechanisms of action or potential signaling pathways affected by this compound.

Without access to proprietary industry safety evaluations or unpublished academic research, a detailed preliminary toxicity screening guide that meets the specified requirements cannot be constructed. The creation of the requested data tables, protocol descriptions, and workflow diagrams is therefore not possible at this time.

References

Unveiling the Antimicrobial Potential of Nerium oleander and Nerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This technical guide delves into the antimicrobial potential of two related, yet distinct, natural products: the extract of Nerium oleander leaves (NOLE) and the monoterpene alcohol, Nerol. Often a subject of inquiry under similar-sounding names, both have demonstrated significant efficacy against a broad spectrum of pathogenic microorganisms. This document provides a comprehensive overview of their antimicrobial activities, detailed experimental protocols for their evaluation, and a summary of their proposed mechanisms of action, supported by quantitative data and visual workflows to aid in further research and development.

Introduction

Nerium oleander, a plant belonging to the Apocynaceae family, has a long history in traditional medicine for treating various ailments.[1] Modern scientific investigations have begun to validate its therapeutic properties, particularly its antimicrobial effects. The crude extracts of its leaves (NOLE) have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] Concurrently, Nerol, an acyclic monoterpene alcohol and a natural constituent of various essential oils, has also been recognized for its potent antimicrobial properties against bacteria and fungi.[2][3] This guide consolidates the existing research on NOLE and Nerol, presenting a technical resource for scientists engaged in the discovery and development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of NOLE and Nerol has been quantified using standard microbiological assays, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition.

Nerium oleander Leaf Extract (NOLE)

The crude extract of Nerium oleander leaves has demonstrated broad-spectrum antibacterial activity. The following tables summarize the reported MIC values and zones of inhibition against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Nerium oleander Leaf and Flower Extracts

| Microorganism | Extract Source | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Leaves | 12.5 | [1][4] |

| Listeria monocytogenes | Leaves | 12.5 | [1][4] |

| Pseudomonas aeruginosa | Leaves | 50 | [4] |

| MDR Klebsiella pneumoniae | Leaves | 100 | [4] |

| MRSA | Leaves | 200 | [1][4] |

| Escherichia coli ATCC 25922 | Flowers | 12.5 | [5] |

| Bacillus subtilis ATCC 19859 | Flowers | 12.5 | [5] |

| Listeria monocytogenes ATCC 679 | Flowers | 12.5 | [5] |

| Pseudomonas aeruginosa ATCC 2785 | Flowers | 25 | [5] |

| MDR K. Pneumonia | Flowers | 100 | [5] |

| MRSA | Flowers | 200 | [5] |

| Staphylococcus aureus | Ethanolic Flower Extract | 5.0 mg/mL | [6] |

| Bacillus subtilis | Ethanolic Flower Extract | 6.5 mg/mL | [6] |

| MRSA | Ethanolic Flower Extract | 8.0 mg/mL | [6] |

| Escherichia coli | Ethanolic Flower Extract | 8.0 mg/mL | [6] |

Table 2: Zone of Inhibition of Nerium oleander Leaf and Flower Extracts

| Microorganism | Extract Source | Concentration | Zone of Inhibition (mm) | Reference(s) |

| Bacillus subtilis | Leaves | 30 µg/mL | 42 | [1] |

| MRSA | Flowers | 30 µg/mL | 24 | [5] |

| MDR K. pneumonia | Flowers | 30 µg/mL | 28 | [5] |

| Listeria monocytogenes | Flowers | 30 µg/mL | 45 | [5] |

| Pseudomonas aeruginosa | Flowers | 30 µg/mL | 42 | [5] |

| Escherichia coli | Flowers | 30 µg/mL | 38 | [5] |

| Staphylococcus aureus | Ethanolic Stem Extract | 200 mg/mL | 11 | [7] |

| Shigella sonnei | Ethanolic Stem Extract | 200 mg/mL | 11 | [7] |

| Salmonella typhi | Methanolic Stem Extract | 200 mg/mL | 12 | [7] |

| Shigella sonnei | Ethanolic Leaf Extract | 200 mg/mL | 10 | [7] |

| Proteus vulgaris | Ethanolic Leaf Extract | 200 mg/mL | 10 | [7] |

| Salmonella typhi | Methanolic Leaf Extract | 200 mg/mL | 10 | [7] |

| Shigella sonnei | Ethanolic Flower Extract | 200 mg/mL | 12 | [7] |

Nerol

Nerol has been evaluated for its antimicrobial activity against a variety of bacteria and fungi. The following table presents a summary of its reported MIC values.

Table 3: Minimum Inhibitory Concentration (MIC) of Nerol

| Microorganism | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 500 | [2] |

| Salmonella enterica | 500 | [2] |

| Candida albicans | 0.77 µL/mL | [8] |

| Staphylococcus aureus | 625 | [9] |

| Pseudomonas aeruginosa | 625 | [9] |

| Escherichia coli | 625 | [9] |

| Enterococcus hirae | 625 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the antimicrobial potential of NOLE and Nerol.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.

Protocol:

-

Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-